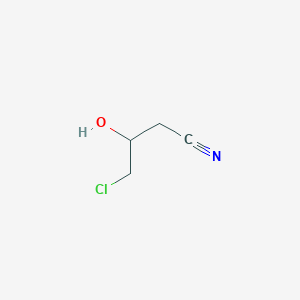

4-Chloro-3-hydroxybutyronitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883297 | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-33-9 | |

| Record name | 4-Chloro-3-hydroxybutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-chloro-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-hydroxybutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-4-chloro-3-hydroxybutyronitrile chemical properties

An In-depth Technical Guide to (S)-4-chloro-3-hydroxybutyronitrile

For researchers, scientists, and professionals in drug development, (S)-4-chloro-3-hydroxybutyronitrile is a pivotal chiral intermediate. Its versatile chemical nature makes it a valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably in the production of widely prescribed statin drugs. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

(S)-4-chloro-3-hydroxybutyronitrile is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 127913-44-4[3][4] |

| Molecular Formula | C₄H₆ClNO[3][4] |

| Molecular Weight | 119.55 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 239.0 ± 20.0 °C at 760 mmHg[3], 110 °C at 1 mmHg[1][5] |

| Melting Point | 34-36 °C[3] |

| Density | 1.250 g/mL at 20 °C[5] |

| Refractive Index | n20/D 1.474[1][5] |

| Flash Point | >110 °C[1][6] |

| Storage Temperature | 2-8°C[7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-4-chloro-3-hydroxybutyronitrile.

| Spectroscopic Data | Interpretation |

| Infrared (IR) Spectroscopy | A broad absorption band is observed in the 3400-3300 cm⁻¹ region, which is indicative of the O-H stretching of the hydroxyl group. A sharp peak around 2250 cm⁻¹ corresponds to the C≡N stretching of the nitrile group.[9] |

| ¹H NMR Spectroscopy | The proton NMR spectrum shows characteristic signals for the different protons in the molecule.[10] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[10] |

Safety and Handling

(S)-4-chloro-3-hydroxybutyronitrile is classified as a hazardous substance and requires careful handling.

| Safety Information | Details |

| GHS Pictogram | GHS07 (Harmful)[4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][11] |

Role in Pharmaceutical Synthesis

(S)-4-chloro-3-hydroxybutyronitrile is a key chiral building block in the synthesis of several important pharmaceuticals due to its stereospecificity.[9]

-

Statins: It is a critical intermediate in the synthesis of cholesterol-lowering drugs such as Atorvastatin and Rosuvastatin.[2][9]

-

Carbapenems: This compound is used to create hydroxypyrrolidinones, which are precursors to carbapenem antibiotics.[2][9]

-

L-Carnitine: The (R)-enantiomer is instrumental in the synthesis of L-carnitine, a compound involved in fatty acid metabolism.[9]

Caption: Role as a key pharmaceutical intermediate.

Experimental Protocol: Synthesis

The following is a detailed protocol for the synthesis of (S)-4-chloro-3-hydroxybutyronitrile from (S)-epichlorohydrin.[5][12]

Materials:

-

(S)-epichlorohydrin (99.3% ee)

-

25% aqueous sodium cyanide

-

50% aqueous citric acid

-

Sodium chloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Reaction Setup: Add 75 L of water to a reactor, followed by (S)-epichlorohydrin.[5][12]

-

Reagent Addition: Under stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.[5][12]

-

Reaction Conditions: Maintain the pH between 7.9 and 8.0 and the temperature at 22-25°C for 50 minutes.[5][12]

-

Stirring: After the addition is complete, continue stirring for 10 hours.[5][12]

-

Workup: Add 0.7 kg of sodium chloride and stir until dissolved. Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.[5]

-

Drying: Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter.[5]

-

Purification: Remove the ethyl acetate by evaporation under reduced pressure. Distill the residue through a membrane distiller at 110°C/1 mbar to yield the final product.[5]

This process yields (S)-4-chloro-3-hydroxybutanenitrile with a chemical purity of 99.1% and an optical purity of 99.3% ee.[5]

Caption: Synthesis workflow of (S)-4-chloro-3-hydroxybutyronitrile.

References

- 1. (S)-4-Chloro-3-hydroxybutyronitrile CAS 127913-44-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. lookchem.com [lookchem.com]

- 3. haihangchem.com [haihangchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 [chemicalbook.com]

- 6. (S)-4-Chloro-3-hydroxybutyronitrile(127913-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Chloro Hydroxybutyronitrile Exporter from Navi Mumbai [aaopenglobal.in]

- 8. 127913-44-4|(S)-4-Chloro-3-hydroxybutyronitrile|BLD Pharm [bldpharm.com]

- 9. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 10. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 11. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. (S)-4-Chloro-3-hydroxybutyronitrile synthesis - chemicalbook [chemicalbook.com]

(R)-4-chloro-3-hydroxybutyronitrile physical properties

An In-depth Technical Guide to the Physical Properties of (R)-4-chloro-3-hydroxybutyronitrile

Introduction

(R)-4-chloro-3-hydroxybutyronitrile is a valuable chiral building block in organic and pharmaceutical chemistry.[1] With the CAS Registry Number 84367-31-7, this compound is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[2][3] Notably, it serves as a crucial precursor in the synthesis of L-carnitine (also known as vitamin BT), a compound essential for fatty acid metabolism, and (R)-4-amino-3-hydroxybutyric acid, which has potential applications in neuroscience.[4] Its stereogenic center and multiple reactive functional groups—a chlorine atom, a hydroxyl group, and a nitrile group—make it a versatile synthon for constructing complex chiral molecules.[4] This guide provides a detailed overview of its core physical properties for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of (R)-4-chloro-3-hydroxybutyronitrile are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 84367-31-7[2] |

| Molecular Formula | C₄H₆ClNO[1][2] |

| Molecular Weight | 119.55 g/mol [1][2] |

| Appearance | Colorless or slightly yellow clear liquid[1][5] |

| Density | 1.25 g/cm³[2]; 1.250 g/mL at 20 °C[5]; 1.257 g/cm³ at 15 °C[6] |

| Boiling Point | 110 °C at 1 mmHg[1]; 76 - 80 °C at 0.1 torr[6] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2] |

| Refractive Index | n20/D 1.474[5]; n20D = 1.47[1]; 1.4735 at 15 °C[6] |

| Optical Rotation | [α]20D = +12 to +14° (neat)[1]; [α]25/D = +11.0° (neat) |

| Solubility | Soluble in water[7] |

| Storage | Store at room temperature[1][3] or in a cool, dark place (<15°C)[8]. Keep sealed in a dry place[3]. |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of (R)-4-chloro-3-hydroxybutyronitrile are based on standard analytical techniques. While specific laboratory reports for this compound are proprietary, the following outlines the general methodologies employed.

Determination of Boiling Point

The boiling point is determined under reduced pressure (vacuum distillation) due to the compound's relatively high boiling point at atmospheric pressure, which could lead to decomposition.

-

A small quantity of (R)-4-chloro-3-hydroxybutyronitrile is placed in a distillation flask with a boiling chip.

-

The flask is connected to a distillation apparatus, including a condenser and a receiving flask.

-

A vacuum pump is connected to the apparatus to reduce the pressure to a specific level (e.g., 0.1 to 1 mmHg).

-

The flask is gently heated in an oil bath.

-

The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure. The pressure is monitored throughout the measurement.

Measurement of Density

Density is typically measured using a pycnometer or a digital density meter at a controlled temperature.

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath (e.g., at 20°C) to reach thermal equilibrium.

-

The pycnometer is removed, carefully dried, and its total mass is measured.

-

The procedure is repeated with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated from the mass and volume of the liquid.

Measurement of Optical Rotation

The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the chiral compound and is measured using a polarimeter.

-

A solution of known concentration is prepared if the sample is not measured "neat" (undiluted). For (R)-4-chloro-3-hydroxybutyronitrile, it is often measured neat.[1]

-

The polarimeter sample tube is filled with the neat liquid, avoiding air bubbles.

-

The tube is placed in the polarimeter, which is equipped with a sodium lamp (D-line, 589 nm).

-

The observed angle of rotation (α) is measured at a specific temperature (e.g., 20°C or 25°C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × d), where l is the path length of the tube in decimeters and d is the density of the liquid in g/mL.

Determination of Refractive Index

The refractive index is measured using a refractometer, often an Abbé refractometer, at a specified temperature and wavelength.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and water from a constant temperature bath (e.g., 20°C) is circulated through the instrument.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and physical characterization of a chiral intermediate like (R)-4-chloro-3-hydroxybutyronitrile.

Caption: Workflow for Synthesis and Characterization of (R)-CHBN.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. (R)-4-Chloro-3-hydroxybutyronitrile - CAS:84367-31-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. (R)-4-Chloro-3-hydroxybutyronitrile(84367-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Solubility of 4-Chloro-3-hydroxybutyronitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 4-Chloro-3-hydroxybutyronitrile in various organic solvents. This key chiral intermediate is instrumental in the synthesis of numerous pharmaceutical compounds, and a thorough knowledge of its solubility is critical for process optimization, reaction condition selection, and purification strategies.

While extensive quantitative solubility data remains a gap in publicly available literature, this guide consolidates existing qualitative information and provides a detailed experimental protocol for its precise determination.

Quantitative Solubility Data

Currently, there is a notable absence of specific, quantitative data (e.g., g/100 mL or molarity at specified temperatures) for the solubility of this compound in a wide range of organic solvents. The available information is primarily qualitative, derived from material safety data sheets and patent literature. This presents a significant opportunity for further research to precisely quantify its solubility in solvents relevant to pharmaceutical manufacturing and organic synthesis.

The following table summarizes the available qualitative solubility information:

| Organic Solvent | Solubility | Source |

| Methanol | Slightly Soluble | |

| Chloroform | Sparingly Soluble | |

| Ethyl Acetate | Implied Soluble (used for extraction) | |

| Toluene | Implied Soluble (used for extraction) | |

| Butanol | Implied Soluble (used for extraction) | |

| Dichloromethane | Implied Soluble (used for extraction) |

Note: "Implied Soluble" indicates that while no direct statement of solubility is made, the solvent is effectively used to extract this compound from aqueous solutions, suggesting a favorable partition coefficient and therefore, a degree of solubility.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a reliable and straightforward experimental method is required. The gravimetric method is a well-established technique for determining the solubility of a solid or liquid solute in a solvent.

Gravimetric Method for Determining Solubility

This method involves preparing a saturated solution of the solute at a specific temperature, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a small flask). The presence of undissolved solute is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a drying oven set to a temperature below the boiling point of the solute can be used.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, place the dish or vial in a drying oven or a vacuum desiccator to remove any residual solvent.

-

Cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Formula for Solubility ( g/100 mL):

Solubility = (Mass of solute (g) / Volume of supernatant (mL)) * 100

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps involved in the gravimetric determination of solubility.

Caption: Workflow for determining solubility via the gravimetric method.

The Emergence of a Key Chiral Building Block: A Technical History of 4-Chloro-3-hydroxybutyronitrile

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of 4-Chloro-3-hydroxybutyronitrile, a critical intermediate in the pharmaceutical industry.

This whitepaper provides an in-depth analysis of this compound, catering to researchers, scientists, and professionals in drug development. From its foundational synthesis concepts rooted in late 19th and early 20th-century chlorohydrin chemistry to the sophisticated, stereoselective biocatalytic methods of today, this document traces the scientific journey of this indispensable molecule.

Discovery and Historical Context

The history of this compound is not marked by a single, dramatic discovery but rather by a gradual evolution of chemical synthesis techniques. The foundational chemistry for its creation can be traced back to early investigations of chlorohydrins. Initial works by chemists such as Hormann in 1879 laid the groundwork for understanding the reactions of epoxides and cyanide sources, which are the core components of modern synthesis routes.[1]

The mid-20th century saw further advancements in the synthesis of related compounds. Work by Culvenor in 1950 and F. Binon in 1963 provided deeper insights into the reactions of epichlorohydrin with cyanides, setting the stage for the eventual targeted synthesis of this compound.[1] However, it was the burgeoning demand for enantiomerically pure pharmaceutical intermediates in the latter half of the 20th century that propelled this specific nitrile into the spotlight.

The 1980s marked a pivotal period, with companies like Daiso Co., Ltd. filing patents for the industrial production of this compound.[2][3][4] These early industrial methods often contended with challenges such as the use of hazardous reagents like liquid hydrogen cyanide and the formation of undesirable byproducts.[1] Subsequent research focused on refining these processes, leading to the development of more controlled, pH-dependent reactions that significantly improved yield and safety.[1][2][3]

A significant leap forward in the history of this compound has been the advent of biocatalysis. The early 21st century has seen a surge in the use of enzymes to produce specific enantiomers of the compound with high purity, a critical requirement for the synthesis of modern pharmaceuticals.[5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆ClNO | [8] |

| Molecular Weight | 119.55 g/mol | [8] |

| CAS Number | 105-33-9 | [8] |

| Boiling Point | ~110 °C @ 1 mmHg | [7] |

| Density | 1.25 g/cm³ | [9] |

| Flash Point | 113 °C | [9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features | Source |

| ¹H NMR | Spectra available from various sources for structural confirmation. | [8] |

| ¹³C NMR | Data available for carbon skeleton analysis. | [8] |

| IR | Characteristic peaks for hydroxyl (-OH) and nitrile (-C≡N) groups. A peak around 3432 cm⁻¹ corresponds to the OH group. | [2][8] |

| Raman | Spectra available for vibrational analysis. | [8] |

Synthesis Methodologies: An Evolutionary Perspective

The synthesis of this compound has undergone significant evolution, driven by the need for higher yields, improved safety, and enantiomeric purity.

Early Chemical Synthesis: Reaction of Epichlorohydrin with Cyanide

The foundational method for synthesizing this compound involves the ring-opening of epichlorohydrin with a cyanide source.

Reaction Workflow:

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocol (Exemplary, based on early patent literature):

A key patent from the 1980s describes a process where epichlorohydrin is reacted with potassium cyanide or sodium cyanide in a mixture of water and alcohol.[2] The reaction is maintained under weakly basic conditions (pH 8.0-10.0) at a temperature of 20-25 °C for 1.5-4 hours.[2] Acetic acid is used to adjust the pH.[2] Following the reaction, the mixture is extracted with an organic solvent like ether. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product is obtained by vacuum distillation.[2] This method reported yields of around 78.4%.[2]

Biocatalytic Synthesis: Enantioselective Production

The demand for enantiomerically pure (S)- and (R)-4-Chloro-3-hydroxybutyronitrile for pharmaceutical synthesis has driven the development of biocatalytic methods. These methods often utilize enzymes like halohydrin dehalogenases or ketoreductases.

Signaling Pathway (Conceptual):

Caption: Conceptual pathway for the enantioselective biocatalytic synthesis.

Experimental Protocol (Conceptual, based on modern biocatalysis):

A biocatalytic process might involve the use of a recombinant microorganism expressing a specific ketoreductase. The prochiral substrate, ethyl 4-chloro-3-oxobutanoate, is incubated with the whole-cell biocatalyst in a buffered aqueous medium. A co-substrate, such as glucose or isopropanol, is often added for cofactor regeneration (NADPH or NADH). The reaction is carried out at a controlled temperature and pH until maximum conversion is achieved. The product is then extracted from the reaction mixture using an organic solvent and purified by chromatography. This approach can yield the desired enantiomer with high enantiomeric excess (>99%).

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of several blockbuster drugs.

-

(S)-4-Chloro-3-hydroxybutyronitrile is a key chiral building block for the synthesis of the cholesterol-lowering drug Atorvastatin .[7][10] It is also used in the preparation of certain carbapenem antibiotics.[10]

-

(R)-4-Chloro-3-hydroxybutyronitrile is a crucial precursor for the synthesis of L-carnitine , a compound involved in fatty acid metabolism and used as a nutritional supplement.[7] It is also utilized in the synthesis of (R)-4-amino-3-hydroxybutyric acid, which has potential applications in neuroscience.[9]

Logical Relationship Diagram:

Caption: Key pharmaceutical applications stemming from the enantiomers of this compound.

Conclusion

The journey of this compound from a laboratory curiosity to a cornerstone of industrial pharmaceutical synthesis is a testament to the continuous innovation in chemical and biochemical sciences. Its history underscores the critical interplay between fundamental chemical discoveries and the practical demands of medicine. As drug development continues to rely on complex, stereochemically defined molecules, the importance of versatile chiral building blocks like this compound is set to grow, with future advancements likely to focus on even more efficient and sustainable production methods.

References

- 1. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 2. JPS63316758A - Production of this compound - Google Patents [patents.google.com]

- 3. WO2004092114A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 4. CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 105-33-9 | Benchchem [benchchem.com]

- 8. Butanenitrile, 4-chloro-3-hydroxy- | C4H6ClNO | CID 92736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-4-Chloro-3-hydroxybutyronitrile | 84367-31-7 | FC152698 [biosynth.com]

- 10. Cas 127913-44-4,(S)-4-Chloro-3-hydroxybutyronitrile | lookchem [lookchem.com]

An In-depth Technical Guide to the Synthesis of Racemic 4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 4-chloro-3-hydroxybutyronitrile, a key intermediate in the pharmaceutical industry. This document details the prevalent synthesis methodologies, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Introduction

This compound is a versatile chiral building block essential for the synthesis of various active pharmaceutical ingredients (APIs). In its racemic form, it serves as a precursor for a range of molecules. The primary industrial synthesis route involves the ring-opening of epichlorohydrin with a cyanide source. This guide focuses on the common methods for the preparation of the racemic mixture.

The synthesis requires careful control of reaction parameters, particularly pH, to maximize yield and minimize the formation of byproducts. The following sections provide detailed insights into the reaction mechanisms, experimental procedures, and purification techniques.

Core Synthesis Methodology: Epichlorohydrin Ring-Opening

The most common and economically viable method for synthesizing racemic this compound is the reaction of epichlorohydrin with a cyanide salt, typically sodium or potassium cyanide, or with hydrogen cyanide in the presence of a catalyst. The reaction proceeds via a nucleophilic attack of the cyanide ion on one of the carbon atoms of the epoxide ring of epichlorohydrin.

Reaction Pathway

The fundamental reaction pathway involves the nucleophilic addition of a cyanide source to epichlorohydrin. The reaction is typically carried out in an aqueous or alcoholic solvent system. The pH of the reaction medium is a critical factor influencing the regioselectivity of the ring-opening and the formation of side products.

Figure 1: General workflow for the synthesis of racemic this compound.

Influence of pH on the Reaction

The pH of the reaction mixture is a crucial parameter that dictates the product yield and purity.

-

Weakly Acidic to Neutral Conditions (pH 7-8): These conditions are often preferred to minimize the formation of byproducts.[1][2] At this pH range, the direct nucleophilic attack of cyanide on the epoxide ring is favored.[1]

-

Weakly Basic Conditions (pH 8-10): While some procedures utilize weakly basic conditions, there is an increased risk of side reactions.[3][4] Under basic conditions, the hydroxyl anion formed during the reaction can intramolecularly attack the chloromethyl group, leading to the formation of 3,4-epoxybutyronitrile.[1] This intermediate can then be further attacked by a cyanide group to form 3-hydroxyglutaronitrile.[1]

Experimental Protocols

The following are representative experimental protocols derived from patent literature for the synthesis of racemic this compound.

Method 1: Synthesis using Sodium Cyanide and Sulfuric Acid (pH 7-8)

This method focuses on maintaining a neutral to slightly acidic pH to control the reaction.

Materials:

-

Epichlorohydrin

-

Sodium Cyanide (NaCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Prepare an aqueous solution of sodium cyanide.

-

Cool the sodium cyanide solution in an ice bath.

-

Slowly add concentrated sulfuric acid to the sodium cyanide solution to adjust the pH to a range of 7.3 to 7.8.

-

To this solution, add epichlorohydrin dropwise while maintaining the temperature below 25°C.

-

After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Method 2: Synthesis using Potassium Cyanide and Acetic Acid (pH 8-10)

This protocol utilizes weakly basic conditions for the synthesis.

Materials:

-

Epichlorohydrin

-

Potassium Cyanide (KCN)

-

Acetic Acid

-

Water

-

Alcohol (e.g., Ethanol)

-

Ether (for extraction)

-

Magnesium Sulfate (for drying)

Procedure:

-

Prepare a solution of potassium cyanide in a mixture of water and alcohol.

-

Adjust the pH of the solution to between 8.0 and 10.0 using acetic acid.

-

Add epichlorohydrin to the cyanide solution while maintaining the temperature between 20-25°C.[4]

-

Stir the reaction mixture for 1.5 to 4 hours.[4]

-

After the reaction is complete, extract the mixture with ether.[4]

-

Wash the organic layer with a saturated saline solution and dry over magnesium sulfate.[4]

-

Remove the solvent by distillation under reduced pressure.[4]

-

The resulting residue is then purified by vacuum distillation to obtain this compound.[4]

Method 3: Synthesis with an Alkaline Catalyst

This method employs a basic catalyst to facilitate the reaction.

Materials:

-

Epichlorohydrin

-

Hydrogen Cyanide (HCN) or a cyanide salt

-

Alkaline catalyst (e.g., alkali metal formate, acetate, carbonate, or an organic amine)[3]

-

Solvent (e.g., methanol, ethanol, or water)[3]

-

Acid for neutralization

Procedure:

-

Mix epichlorohydrin with an alkaline catalyst in a suitable solvent.[3] The molar ratio of epichlorohydrin to catalyst can vary.

-

Add hydrogen cyanide to the mixture. The molar ratio of epichlorohydrin to hydrogen cyanide is typically in the range of 1:1.0-1.5.[3]

-

Allow the reaction to proceed to completion.

-

Adjust the pH of the reaction mixture to a weakly acidic state with an acid.[3]

-

Distill the mixture under vacuum to remove the solvent and any unreacted epichlorohydrin, which can be recycled.[3]

-

The crude product is then purified by vacuum rectification to obtain high-purity this compound.[3]

Data Presentation

The following tables summarize quantitative data from various synthesis methods.

Table 1: Summary of Reaction Conditions and Yields

| Method Reference | Cyanide Source | Catalyst/pH Control | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| US20060264652A1[1] | Potassium Cyanide | Hydrochloric Acid | Water | Room Temp. | Not Specified | 90 | 95.8 (GC) |

| JPS63316758A[4] | Potassium Cyanide | Acetic Acid | Water/Alcohol | 20-25 | 1.5-4 | 78.4 | Not Specified |

| CN1919835A[3] | Hydrogen Cyanide | Alkaline Catalyst | Methanol/Ethanol/Water | Not Specified | Not Specified | 88.68 | 98.9 (HPLC) |

Logical Relationship of Synthesis Steps

The synthesis of racemic this compound follows a logical progression from raw materials to the purified final product.

Figure 2: Logical workflow of the synthesis and purification process.

Conclusion

The synthesis of racemic this compound from epichlorohydrin is a well-established industrial process. The key to achieving high yields and purity lies in the careful control of the reaction pH to minimize the formation of byproducts. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further optimization of reaction conditions, catalyst selection, and purification techniques can lead to improved process efficiency and product quality.

References

- 1. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile - Google Patents [patents.google.com]

- 4. JPS63316758A - Production of this compound - Google Patents [patents.google.com]

A Technical Guide to Novel Enzymatic Routes for Chiral 4-Chloro-3-hydroxybutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Chiral 4-chloro-3-hydroxybutyronitrile is a critical building block in the synthesis of numerous pharmaceuticals, including L-carnitine and the cholesterol-lowering drug, Atorvastatin. Traditional chemical synthesis routes often rely on the use of highly toxic cyanide reagents. This guide explores novel, safer, and more selective enzymatic routes for the production of both (R)- and (S)-enantiomers of this compound, with a focus on a cyanide-free biocatalytic process.

Overview of Enzymatic Strategies

Two primary enzymatic strategies have emerged for the synthesis of chiral this compound and its precursors:

-

Asymmetric Reduction of a Keto Ester: This well-established method involves the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate (CHBE) using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). The resulting chiral ester can then be chemically converted to the desired nitrile. This route benefits from a wide variety of available enzymes and often utilizes whole-cell biocatalysts with integrated cofactor regeneration systems, making it highly efficient.

-

Kinetic Resolution via Aldoxime Dehydratase (A Cyanide-Free Route): A more recent and innovative approach employs an aldoxime dehydratase (OxdA) to perform a kinetic resolution on a racemic precursor, (±)-5-(chloromethyl)-4,5-dihydroisoxazole. This enzyme selectively catalyzes the ring scission of one enantiomer to directly yield chiral this compound, leaving the other enantiomer of the precursor unreacted. This unreacted precursor can then be chemically or enzymatically converted to the complementary enantiomer of the target nitrile, providing access to both chiral forms from a single racemic starting material without the direct use of cyanide.

Data Presentation: Comparison of Enzymatic Routes

The following tables summarize quantitative data from key studies on the enzymatic synthesis of chiral this compound and its ethyl ester precursor.

Table 1: Cyanide-Free Synthesis of Chiral this compound via Aldoxime Dehydratase

| Enzyme (Source) | Product | Substrate | Biocatalyst | Yield (%) | e.e. (%) | Reference |

| Aldoxime Dehydratase (OxdA-L318I mutant from Pseudomonas chlororaphis B23) | (R)-4-chloro-3-hydroxybutanenitrile | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | Purified Enzyme | 39 | 90 | [1][2] |

| Aldoxime Dehydratase (OxdA-wild type from Pseudomonas chlororaphis B23) | (S)-4-chloro-3-hydroxybutanenitrile | (S)-5-(chloromethyl)-4,5-dihydroisoxazole | Purified Enzyme | 88 | 99 | [1][2] |

Table 2: Synthesis of Chiral Ethyl 4-Chloro-3-hydroxybutanoate via Asymmetric Reduction

| Enzyme (Source) | Product | Substrate | Biocatalyst | Yield (%) | e.e. (%) | Reference |

| Carbonyl Reductase (CmCR from Candida magnoliae) | (S)-CHBE | COBE | Recombinant E. coli CCZU-K14 | >99 | >99.9 | [3] |

| Carbonyl Reductase (from Pichia stipitis) & Glucose Dehydrogenase (from Bacillus megaterium) | (S)-CHBE | COBE | Recombinant E. coli | 90.7 | >99 | [4] |

| Alcohol Dehydrogenase (SmADH31 from Stenotrophomonas maltophilia) & Glucose Dehydrogenase (from Bacillus subtilis) | (S)-CHBE | COBE | Recombinant E. coli | >99 | >99.9 | [5] |

| Carbonyl Reductase (BgADH3 from Burkholderia gladioli) & Glucose Dehydrogenase | (R)-CHBE | COBE | Recombinant E. coli | >95 | 99.9 | [6] |

| Aldehyde Reductase (from Sporobolomyces salmonicolor) & Glucose Dehydrogenase | (R)-CHBE | COBE | Purified Enzymes | 95.4 | 86 | [7] |

Experimental Protocols

Cyanide-Free Synthesis of (R)- and (S)-4-Chloro-3-hydroxybutyronitrile via Aldoxime Dehydratase

This protocol is based on the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole using an engineered aldoxime dehydratase (OxdA-L318I).

3.1.1. Biocatalyst Preparation (Recombinant E. coli and Lyophilized Whole Cells)

-

Gene Cloning and Expression: The gene encoding for aldoxime dehydratase (e.g., OxdA from Pseudomonas chlororaphis B23) is cloned into a suitable expression vector (e.g., pET vector series) with a His-tag for purification. Site-directed mutagenesis can be performed to create improved variants like OxdA-L318I.

-

Cultivation and Induction: Transform E. coli BL21(DE3) cells with the expression plasmid.

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of fresh LB medium with antibiotics. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 12-16 hours at a lower temperature (e.g., 20°C) to improve protein solubility.

-

-

Cell Harvesting and Preparation of Lyophilized Cells:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

For lyophilized cells, resuspend the washed cell pellet in a cryoprotectant solution (e.g., 10% sucrose or skim milk).[8]

-

Freeze the cell suspension at -80°C or in liquid nitrogen, and then lyophilize for 24-48 hours until a dry powder is obtained. Store the lyophilized cells at -20°C or below.[8]

-

3.1.2. Kinetic Resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole

-

Reaction Setup: In a 10 mL reaction vessel, prepare a 4 mL reaction mixture containing:

-

100 mM Potassium Phosphate Buffer (pH 7.0)

-

25% (v/v) DMSO (as a co-solvent)

-

250 mM (±)-5-(chloromethyl)-4,5-dihydroisoxazole (substrate)

-

20 mM Sodium dithionite (Na₂S₂O₄) (as a reducing agent for the heme-containing enzyme)

-

25 U of purified OxdA-L318I enzyme or an equivalent amount of lyophilized whole cells.[2]

-

-

Reaction Conditions: Stir the reaction mixture at 400 rpm at room temperature.[2]

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) to determine the enantiomeric excess (e.e.) of both the product ((R)-4-chloro-3-hydroxybutanenitrile) and the remaining substrate ((S)-5-(chloromethyl)-4,5-dihydroisoxazole).[2]

-

Product Isolation:

-

Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the (R)-4-chloro-3-hydroxybutanenitrile and the (S)-5-(chloromethyl)-4,5-dihydroisoxazole by silica gel column chromatography.

-

3.1.3. Synthesis of (S)-4-chloro-3-hydroxybutanenitrile

The enantiopure (S)-5-(chloromethyl)-4,5-dihydroisoxazole obtained from the kinetic resolution can be converted to (S)-4-chloro-3-hydroxybutanenitrile using two methods:

-

Enzymatic Conversion:

-

Reaction Setup: Prepare a 4 mL reaction mixture containing 1 mmol of (S)-5-(chloromethyl)-4,5-dihydroisoxazole, 250 U of wild-type OxdA, 100 mM Potassium Phosphate Buffer (pH 7.0), and 25% DMSO.[2]

-

Reaction Conditions: Stir the mixture at 400 rpm at room temperature and monitor for completion.[2]

-

Work-up: Follow the same extraction and purification procedure as described in section 3.1.2. This method can achieve a yield of 88% with 99% e.e.[2]

-

-

Chemical Conversion:

-

Reaction Setup: In 1 mL of acetonitrile, dissolve 1 mmol of (S)-5-(chloromethyl)-4,5-dihydroisoxazole and add 0.2 mmol of triethylamine.[2]

-

Reaction Conditions: Stir the reaction at room temperature and monitor by GC until the starting material is consumed.[2]

-

Work-up: Remove the solvent under reduced pressure and purify the product. This method can achieve a yield of 72% with 99% e.e.[2]

-

Synthesis of Chiral Ethyl 4-Chloro-3-hydroxybutanoate via Whole-Cell Biocatalysis

This protocol describes a general method for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) using a recombinant E. coli whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

3.2.1. Biocatalyst Preparation

-

Co-expression System: Construct a plasmid (e.g., pET-Duet) to co-express the gene for the desired carbonyl reductase (e.g., CmCR for the (S)-product or BgADH3 for the (R)-product) and a glucose dehydrogenase (GDH) gene (e.g., from Bacillus subtilis).

-

Cultivation and Induction: Follow the procedure outlined in section 3.1.1 for cultivating and inducing the recombinant E. coli cells.

-

Cell Harvesting: Harvest and wash the cells as described in section 3.1.1. The resulting wet cell paste can be used directly or lyophilized for storage.

3.2.2. Whole-Cell Bioreduction

-

Reaction Setup: The reaction can be performed in an aqueous monophasic or a biphasic system to improve substrate/product stability and concentrations. For a biphasic system:

-

Aqueous Phase: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing glucose (e.g., 1.2 M) as the co-substrate for cofactor regeneration, and NADP⁺ (e.g., 0.1 mM).

-

Organic Phase: Dissolve the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), in a suitable organic solvent like n-butyl acetate or n-octanol (e.g., up to 1 M).[4][6]

-

Biocatalyst: Add the prepared recombinant E. coli whole cells (wet or lyophilized) to the aqueous phase.

-

-

Reaction Conditions:

-

Combine the aqueous and organic phases in a suitable ratio (e.g., 1:1 v/v).

-

Stir the mixture vigorously at a controlled temperature (e.g., 30°C).

-

Maintain the pH of the aqueous phase by adding a base (e.g., NaOH) to neutralize the gluconic acid formed during cofactor regeneration.

-

-

Monitoring and Work-up:

-

Monitor the reaction by taking samples from the organic phase and analyzing by chiral GC.

-

Once the reaction is complete, separate the organic phase.

-

Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product, ethyl (S)- or (R)-4-chloro-3-hydroxybutanoate.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. A simple and efficient method for lyophilization of recombinant E. coli JM109 (DE3) whole-cells harboring active Rieske non-heme iron dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growing expression Cultures [qiagen.com]

- 3. Freeze-dried cells make better biocatalysts | Research | Chemistry World [chemistryworld.com]

- 4. Using ionic liquids in whole-cell biocatalysis for the nucleoside acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]

Stability of 4-Chloro-3-hydroxybutyronitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxybutyronitrile is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, most notably as a precursor to widely prescribed cholesterol-lowering statins and L-carnitine.[1] Its trifunctional nature, possessing a nitrile, a secondary alcohol, and a primary alkyl chloride, offers significant synthetic versatility. However, these reactive functional groups also render the molecule susceptible to degradation under various conditions, impacting yield, purity, and the safety profile of subsequent active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability of this compound under different chemical and physical conditions. It details known degradation pathways, provides methodologies for stability assessment, and offers guidance on handling and storage to ensure its integrity.

Introduction

The chemical integrity of starting materials and intermediates is a cornerstone of robust and reproducible pharmaceutical manufacturing. This compound, a key chiral intermediate, is no exception. Understanding its stability profile is critical for process optimization, impurity control, and ensuring the quality of the final drug substance. This document consolidates available information on the stability of this compound, focusing on the impact of pH, temperature, and solvents.

Chemical Structure and Physicochemical Properties

This compound is a colorless to slightly yellow liquid.[2] Its structure contains a stereocenter at the C3 position, making its chiral purity a critical quality attribute.

| Property | Value | Reference |

| Molecular Formula | C4H6ClNO | [3] |

| Molecular Weight | 119.55 g/mol | [1] |

| Boiling Point | 110 °C at 1 mmHg | [1][2] |

| Density | 1.250 g/mL at 20 °C | [1][2] |

| pKa | 12.67 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in water | [3] |

Known Degradation Pathways

The primary degradation pathways for this compound involve its most reactive functional groups: the nitrile and the alkyl chloride.

Hydrolysis of the Nitrile Group

The nitrile group is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of 4-chloro-3-hydroxybutyramide and subsequently 4-chloro-3-hydroxybutanoic acid.

-

Acidic Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack by water. This process typically leads to the formation of the corresponding carboxylic acid, 4-chloro-3-hydroxybutanoic acid.[1] Heating in a concentrated hydrochloric acid solution is a known method for this conversion.[1]

-

Alkaline Hydrolysis: In the presence of a base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide. Under basic conditions, the amide can be further hydrolyzed to a carboxylate salt.[1] Acidification is then required to obtain the free carboxylic acid.[1]

The following diagram illustrates the hydrolysis pathway of the nitrile group.

Caption: Hydrolysis of this compound.

Nucleophilic Substitution of the Chlorine Atom

The primary alkyl chloride in this compound is a reactive site for SN2 reactions.[1] Various nucleophiles can displace the chloride ion, leading to the formation of impurities if not controlled. For instance, reaction with ammonia or amines can yield the corresponding amino-substituted compounds.[1] This reactivity is harnessed in the synthesis of L-carnitine, where trimethylamine is used to displace the chloride.[1]

The following diagram depicts the general nucleophilic substitution at the chlorinated carbon.

Caption: Nucleophilic substitution on this compound.

Stability Under Different Conditions

While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the following sections summarize the qualitative understanding of its stability.

Effect of pH

The stability of this compound is highly dependent on pH. To minimize hydrolysis of the nitrile group and other side reactions during its synthesis from epichlorohydrin, it is recommended to maintain the pH in the range of 7 to 8.[4] More specifically, a pH range of 7.3 to 7.8 is considered optimal.[4] Deviations into acidic or alkaline conditions will accelerate the degradation pathways described in section 3.1.

Effect of Temperature

Compatibility with Solvents

This compound is soluble in water and is often synthesized in a mixture of water and alcohols.[3][5] Common organic solvents used for extraction during its workup include toluene, butanol, ethyl acetate, butyl acetate, and dichloromethane.[4] While no specific solvent compatibility studies have been found, the use of protic solvents, especially under non-neutral pH or elevated temperatures, could potentially facilitate degradation reactions. Anhydrous conditions are generally preferred for long-term storage to prevent hydrolysis.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. This typically involves forced degradation studies.

Development of a Stability-Indicating HPLC Method

A reversed-phase High-Performance Liquid Chromatography (HPLC) method is generally suitable for the analysis of this compound and its potential degradation products.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a suitable wavelength (e.g., around 210 nm) is typically used for compounds with a nitrile group.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC) can also be employed to determine chemical purity and identify volatile impurities. Chiral chromatography techniques are essential for confirming the enantiomeric excess.

Forced Degradation Studies

Forced degradation studies are crucial to identify potential degradation products and to demonstrate the specificity of the analytical method.[6][7]

The following workflow outlines a typical forced degradation study.

Caption: Workflow for a forced degradation study.

Summary of Stability Profile

The following table summarizes the known stability information for this compound.

| Condition | Stability | Potential Degradation Products |

| pH | ||

| Acidic (pH < 7) | Unstable, degradation rate increases with decreasing pH. | 4-Chloro-3-hydroxybutyramide, 4-Chloro-3-hydroxybutanoic acid |

| Neutral (pH 7-8) | Relatively stable. Optimal pH range for synthesis and likely for storage in aqueous solutions. | Minimal degradation |

| Alkaline (pH > 8) | Unstable, degradation rate increases with increasing pH. | 4-Chloro-3-hydroxybutyramide, 4-Chloro-3-hydroxybutanoate (salt) |

| Temperature | ||

| Refrigerated | Recommended for long-term storage. | Minimal degradation |

| Room Temperature | Stable for short periods. | Slow degradation possible over time. |

| Elevated Temperature | Unstable, degradation rate increases with temperature. | Increased formation of hydrolysis and other byproducts. |

| Solvents | ||

| Aprotic Solvents | Generally stable. | Minimal degradation |

| Protic Solvents (e.g., water, alcohols) | Potential for solvolysis and hydrolysis, especially at non-neutral pH and elevated temperatures. | Hydrolysis products, products of reaction with the solvent. |

| Light | ||

| Normal Light | No specific data, but protection from light is generally good practice for reactive intermediates. | Potential for photolytic degradation. |

Conclusion and Recommendations

This compound is a reactive and versatile chemical intermediate. Its stability is significantly influenced by pH and temperature. To maintain its chemical and chiral integrity, the following is recommended:

-

Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere. Anhydrous conditions are ideal.

-

Handling: Avoid exposure to strong acids, bases, and high temperatures during processing.

-

Process Control: During synthesis and subsequent reactions, maintain the pH within a neutral to slightly alkaline range (pH 7-8) and control the temperature.

-

Quality Control: Employ a validated stability-indicating analytical method (e.g., HPLC) to monitor the purity of this compound and to detect any potential degradation products.

By understanding and controlling the factors that affect its stability, researchers, scientists, and drug development professionals can ensure the consistent quality of this critical intermediate, leading to more robust and reliable manufacturing processes for essential medicines.

References

- 1. This compound | 105-33-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 5. JPS63316758A - Production of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ijrpp.com [ijrpp.com]

Methodological & Application

Asymmetric Synthesis of (R)-4-chloro-3-hydroxybutyronitrile: Application Notes and Protocols

(R)-4-chloro-3-hydroxybutyronitrile is a pivotal chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of L-carnitine and other bioactive molecules.[1] This document provides detailed application notes and protocols for its asymmetric synthesis, targeting researchers, scientists, and drug development professionals. Both biocatalytic and chemical synthesis approaches are presented, offering flexibility based on available resources and desired process characteristics.

Introduction

The demand for enantiomerically pure compounds in drug development is ever-increasing, as the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile. (R)-4-chloro-3-hydroxybutyronitrile, with its chiral center and versatile functional groups (a nitrile, a hydroxyl group, and a chloroalkane), is a valuable synthon for introducing chirality in complex molecules.[1] This document outlines two effective methods for its stereoselective synthesis: a biocatalytic reduction using a recombinant ketoreductase and a chemical approach via asymmetric reduction of a prochiral ketone.

Biocatalytic Synthesis: Asymmetric Reduction of 4-chloro-3-oxobutyronitrile

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of ketoreductases (KREDs) for the asymmetric reduction of ketones provides high enantiomeric excess (ee) under mild reaction conditions. This protocol describes the use of recombinant Escherichia coli cells expressing a carbonyl reductase for the synthesis of the closely related ethyl (R)-4-chloro-3-hydroxybutanoate, which can be subsequently converted to the target nitrile.

Experimental Workflow: Biocatalytic Reduction

Caption: Workflow for the biocatalytic synthesis of (R)-4-chloro-3-hydroxybutanoate.

Data Presentation: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate

| Enzyme Source | Substrate | Co-substrate | Yield | Enantiomeric Excess (ee) | Reference |

| E. coli expressing secondary alcohol dehydrogenase from Candida parapsilosis | Ethyl 4-chloroacetoacetate | 2-propanol | 95.2% conversion | >99% (R) | [2] |

| E. coli co-expressing carbonyl reductase (PsCR II) and glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Glucose | 91% molar yield | >99% (S) | [3] |

| E. coli expressing carbonyl reductase from Burkholderia gladioli (BgADH3) with glucose dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | Glucose | Complete conversion | 99.9% (R) | [4] |

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is a representative procedure based on published methods for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate.

1. Cultivation of Recombinant E. coli

-

Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of E. coli harboring the expression plasmid for the desired ketoreductase and glucose dehydrogenase (for cofactor regeneration).

-

Incubate the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

2. Cell Harvesting and Preparation

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again.

-

The resulting cell paste can be used directly as a whole-cell biocatalyst.

3. Asymmetric Reduction

-

In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer, glucose (for cofactor regeneration), and NADP+.

-

Add the prepared whole cells to the reaction mixture.

-

Start the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate. To avoid substrate inhibition, a fed-batch strategy can be employed.

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Product Extraction and Purification

-

Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a reliable and highly enantioselective method for the reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and a borane source.

Reaction Pathway: CBS Reduction

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) asymmetric reduction.

Data Presentation: Asymmetric Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

| Method | Starting Material | Reagents | Yield | Enantiomeric Excess (ee) | Reference |

| Cyanide addition to chiral epoxide | (S)-epichlorohydrin | Sodium cyanide, Citric acid | 91.3% | 99.3% | [5] |

| Biocatalytic kinetic resolution | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | Aldoxime dehydratase mutant | 39% | 90% | [6] |

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This is a general protocol for the CBS reduction and may require optimization for the specific substrate.

1. Reaction Setup

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.0 M in THF, 0.6-1.0 equivalents) dropwise.

-

Stir the mixture for 15-20 minutes at 0°C to allow for the formation of the catalyst-borane complex.

2. Asymmetric Reduction

-

Cool the reaction mixture to a lower temperature, typically between -40°C and -20°C.

-

Slowly add a solution of 4-chloro-3-oxobutyronitrile (1.0 equivalent) in anhydrous THF to the catalyst mixture.

-

Stir the reaction at the same temperature and monitor its progress by TLC or HPLC.

3. Quenching and Work-up

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield (R)-4-chloro-3-hydroxybutyronitrile.

Conclusion

Both biocatalytic and chemical methods provide effective routes for the asymmetric synthesis of (R)-4-chloro-3-hydroxybutyronitrile. The choice of method will depend on factors such as the desired scale of production, cost considerations, and available expertise. Biocatalytic methods offer high enantioselectivity and mild reaction conditions, aligning with the principles of green chemistry. The CBS reduction, on the other hand, is a well-established and versatile chemical method that provides predictable stereochemical outcomes. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development and synthesis.

References

- 1. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]

- 2. Synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate with recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of (S)-4-chloro-3-hydroxybutanoate ethyl using Escherichia coli co-expressing a novel NADH-dependent carbonyl reductase and a glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (S)-4-Chloro-3-hydroxybutyronitrile synthesis - chemicalbook [chemicalbook.com]

- 6. d-nb.info [d-nb.info]

Application Notes and Protocols: (S)-4-Chloro-3-hydroxybutyronitrile as a Key Precursor for the Atorvastatin Side Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a leading synthetic statin, is a critical pharmaceutical for the management of hypercholesterolemia. Its therapeutic efficacy is largely attributed to the specific stereochemistry of its dihydroxyheptanoic acid side chain. This document provides detailed application notes and experimental protocols for the synthesis of a key chiral precursor for the atorvastatin side chain, starting from (S)-4-chloro-3-hydroxybutyronitrile. The described chemoenzymatic route offers a robust and scalable method for the preparation of tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a versatile intermediate for the final Paal-Knorr condensation to assemble the atorvastatin molecule.

Introduction

The synthesis of the atorvastatin side chain with its two crucial chiral centers (3R, 5S) has been a significant focus of research in medicinal and process chemistry. (S)-4-chloro-3-hydroxybutyronitrile has emerged as a valuable and cost-effective starting material, allowing for the stereospecific construction of the required functionalities. This application note outlines a multi-step synthesis that leverages a Blaise reaction and a diastereoselective reduction as key transformations. The protocols provided are designed to be clear, concise, and reproducible for research and development laboratories.

Overall Synthesis Workflow

The synthetic strategy involves the protection of the hydroxyl group of (S)-4-chloro-3-hydroxybutyronitrile, followed by a Blaise reaction to introduce the carbon framework of the side chain. Subsequent diastereoselective reduction establishes the second chiral center. The resulting diol is then protected as an acetonide, and the nitrile is converted to the primary amine to yield the target side chain precursor.

Experimental Protocols

Step 1: Synthesis of (S)-4-Chloro-3-((trimethylsilyl)oxy)butanenitrile

This step protects the hydroxyl group of the starting material to prevent interference in the subsequent Blaise reaction.

Materials:

-

(S)-4-Chloro-3-hydroxybutyronitrile

-

Trimethylsilyl chloride (TMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (S)-4-chloro-3-hydroxybutyronitrile (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add TMSCl (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation.

| Parameter | Value |

| Typical Yield | 90-95% |

| Purity (GC) | >98% |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to RT |

Step 2: Synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (Blaise Reaction)

This key step forms the carbon backbone of the atorvastatin side chain.

Materials:

-

(S)-4-Chloro-3-((trimethylsilyl)oxy)butanenitrile

-

Zinc dust, activated

-

tert-Butyl bromoacetate

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous solution of K₂CO₃ (50%)

-

Aqueous HCl (1 M)

Procedure:

-

Activate zinc dust by stirring with a catalytic amount of methanesulfonic acid in anhydrous THF, followed by washing with THF and drying under vacuum.

-

To a suspension of the activated zinc (5.0 eq) in anhydrous THF, add a solution of tert-butyl bromoacetate (4.0 eq) in THF dropwise.

-

After the initiation of the Reformatsky reagent formation, add a solution of (S)-4-chloro-3-((trimethylsilyl)oxy)butanenitrile (1.0 eq) in THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at reflux for 1-2 hours.

-

Cool the reaction mixture and dilute with THF. Quench the reaction by adding 50% aqueous K₂CO₃ with vigorous stirring.

-

Separate the organic layer and acidify the aqueous layer with 1 M HCl to hydrolyze the intermediate enamino ester to the β-keto ester.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | ~85% |

| Purity (HPLC) | >95% |

| Reaction Time | 3-4 hours |

| Temperature | Reflux |

Step 3: Diastereoselective Reduction to tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

This step establishes the second stereocenter of the side chain with high diastereoselectivity.

Materials:

-

tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate

-

Sodium borohydride (NaBH₄)

-

Methoxy(diethyl)borane (Et₂BOMe)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (1.0 eq) in a mixture of anhydrous THF and methanol at -78 °C under a nitrogen atmosphere.

-

Add methoxy(diethyl)borane (1.1 eq) dropwise.

-

After stirring for 30 minutes, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | 80-90% |

| Diastereomeric Excess | >98% de |

| Reaction Time | 3-5 hours |

| Temperature | -78 °C |

Step 4: Synthesis of tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Protection of the 1,3-diol as an acetonide facilitates subsequent transformations.

Materials:

-

tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

-

2,2-Dimethoxypropane

-

(1S)-(+)-10-Camphorsulfonic acid (CSA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (1.0 eq) in anhydrous DCM, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of CSA.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.

| Parameter | Value |

| Typical Yield | >95% (crude) |

| Reaction Time | 4-6 hours |

| Temperature | Room Temp. |

Step 5: Synthesis of tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This step introduces the nitrogen functionality that will become the terminal amine of the side chain.

Materials:

-

tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 eq) in DMSO.

-

Add sodium cyanide (1.2 eq) and heat the mixture to 80-90 °C.

-

Stir for 12-16 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with ethyl acetate.

-